molecular formula C9H18N2O3 B064947 tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate CAS No. 190792-75-7

tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B064947
CAS No.: 190792-75-7
M. Wt: 202.25 g/mol
InChI Key: MOZOQDNRVPHFOO-NKWVEPMBSA-N
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Description

tert-Butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and hydroxyl functional groups on the pyrrolidine ring makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate typically involves the protection of the amino group and the hydroxyl group, followed by the formation of the pyrrolidine ring. One common method involves the use of tert-butyl carbamate as a protecting group for the amino group. The hydroxyl group can be protected using a suitable protecting group such as a silyl ether. The protected intermediates are then subjected to cyclization reactions to form the pyrrolidine ring. Finally, the protecting groups are removed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the continuous flow of reactants and products, leading to improved reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxyl compound.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate
  • tert-Butyl (3S,4R)-3-amino-4-hydroxybutanoate

Uniqueness

tert-Butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate is unique due to the specific arrangement of functional groups on the pyrrolidine ring, which imparts distinct reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZOQDNRVPHFOO-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160508
Record name 1,1-Dimethylethyl (3S,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190792-75-7, 138026-97-8
Record name 1,1-Dimethylethyl (3S,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190792-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate
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